2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one

Antimalarial screening Plasmodium falciparum Cell-based assay

2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (CAS 860789-23-7, MW 387.44 g/mol, C23H21N3O3) is a fully substituted 1,2,4-triazol-3-one bearing N2-(4-methoxybenzyl), N4-(4-phenoxyphenyl), and C5-methyl substituents. Its ChEMBL ID is CHEMBL4927977, and it is cataloged as a screening compound with no reported clinical or in-vivo development phase.

Molecular Formula C23H21N3O3
Molecular Weight 387.439
CAS No. 860789-23-7
Cat. No. B2914890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one
CAS860789-23-7
Molecular FormulaC23H21N3O3
Molecular Weight387.439
Structural Identifiers
SMILESCC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=C(C=C4)OC
InChIInChI=1S/C23H21N3O3/c1-17-24-25(16-18-8-12-20(28-2)13-9-18)23(27)26(17)19-10-14-22(15-11-19)29-21-6-4-3-5-7-21/h3-15H,16H2,1-2H3
InChIKeyNVCDKUZBTUAFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (CAS 860789-23-7): Core Identifiers and Structural Class


2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (CAS 860789-23-7, MW 387.44 g/mol, C23H21N3O3) is a fully substituted 1,2,4-triazol-3-one bearing N2-(4-methoxybenzyl), N4-(4-phenoxyphenyl), and C5-methyl substituents [1]. Its ChEMBL ID is CHEMBL4927977, and it is cataloged as a screening compound with no reported clinical or in-vivo development phase [2]. The compound has been tested in at least one cell-based assay measuring inhibition of Plasmodium falciparum, yielding a 57% inhibition value at a single concentration within the ChEMBL-deposited dataset 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 .

Why a Generic 1,2,4-Triazol-3-one Cannot Replace 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (860789-23-7)


The 1,2,4-triazol-3-one class encompasses compounds with widely divergent substituent patterns that dictate target binding, physicochemical properties, and assay readout. The N2-(4-methoxybenzyl) group in 860789-23-7 replaces the simple N2-benzyl group found in the direct analog 2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (CAS 860789-00-0) . Even this single methoxy substitution alters the compound's calculated logP (XLogP3-AA = 4.1 for 860789-23-7 [1]) compared to the des-methoxy analog, and introduces an additional hydrogen-bond acceptor that can reorient the N2-aryl ring within a binding pocket. In the one available ChEMBL screening dataset, 860789-23-7 showed 57% inhibition of Plasmodium falciparum, whereas the des-methoxy benzyl analog was not reported in the same assay, preventing any assumption of equipotency . Furthermore, the N4-(4-phenoxyphenyl) group is shared with the chlorinated pyridinyl analog 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (CAS 860784-88-9), but the N2-substituent swap from 4-methoxybenzyl to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group introduces a strongly electron-withdrawing heteroaryl system that is expected to produce a markedly different activity profile . Generic substitution therefore risks selecting a compound with uncharacterized potency, selectivity, and physicochemical behavior that cannot be predicted from in-class precedent alone.

Quantitative Differentiation Evidence: 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one vs. Closest Analogs


Single-Point Anti-Plasmodial Activity: 57% Inhibition in a ChEMBL HepG2/Plasmodium Assay

In the ChEMBL-deposited dataset 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16, 860789-23-7 achieved 57% inhibition of Plasmodium falciparum at a single tested concentration in a cell-based system using a plate reader . No quantitative comparator data are available from this specific assay for the closest structural analogs (CAS 860789-00-0 and CAS 860784-88-9). The observed value serves as a baseline activity flag; its magnitude relative to in-assay controls is not disclosed. Users must treat this as a preliminary activity indication rather than a validated potency endpoint.

Antimalarial screening Plasmodium falciparum Cell-based assay Triazolone

Physicochemical Differentiation: Computed LogP and Hydrogen-Bond Acceptor Count Relative to Des-Methoxy Benzyl Analog

The computed XLogP3-AA for 860789-23-7 is 4.1, and its hydrogen-bond acceptor count is 4 [1]. The des-methoxy benzyl analog 2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (CAS 860789-00-0, MF C22H19N3O2, MW 357.4) contains one fewer oxygen atom and is expected to exhibit a lower computed logP and reduced hydrogen-bond acceptor capacity . The addition of the para-methoxy substituent increases topological polar surface area (TPSA = 58.28 Ų for 860789-23-7 [2]) and introduces a rotatable ether bond that can modulate conformational flexibility within a target binding site.

Drug-likeness Lipophilicity Physicochemical profiling Triazolone scaffold

Structural Uniqueness in the N2-Aryl Series: 4-Methoxybenzyl vs. 3-Chloro-5-(trifluoromethyl)pyridin-2-yl

The N2 substituent of 860789-23-7 is a 4-methoxybenzyl group, whereas the pyridinyl analog CAS 860784-88-9 carries a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group . The pyridinyl analog's substituent is strongly electron-withdrawing (σm Cl ~0.37, σm CF3 ~0.43) and introduces additional nitrogen atoms that can participate in hydrogen bonding and metal chelation. The 4-methoxybenzyl group is electron-donating (σp OMe = -0.27) and lacks the heteroaryl hydrogen-bonding capacity. This electronic dichotomy is expected to produce divergent SAR in target-based assays, although no published head-to-head comparison exists.

Kinase inhibitor design Fragment-based screening Heterocyclic SAR Triazolone

Recommended Application Scenarios for 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one (860789-23-7)


Phenotypic Anti-Plasmodial Screening Follow-Up

The single-point 57% inhibition of Plasmodium falciparum observed in the ChEMBL cell-based assay supports the use of 860789-23-7 as a starting point for dose-response confirmation and selectivity profiling against mammalian cell lines. Its activity, while unvalidated by IC50, is sufficient to justify procurement for secondary anti-malarial screening cascades.

Triazolone Scaffold SAR Expansion with N2-Methoxybenzyl Substituent

The N2-(4-methoxybenzyl) group differentiates 860789-23-7 from the simpler N2-benzyl analog (CAS 860789-00-0) by introducing an additional hydrogen-bond acceptor and modulating lipophilicity . This makes the compound an appropriate building block for medicinal chemistry teams exploring the impact of para-substituted benzyl groups on target binding within the 1,2,4-triazol-3-one series.

Physicochemical Benchmarking in Triazolone-Focused Library Design

With a computed XLogP3-AA of 4.1, TPSA of 58.28 Ų, and zero hydrogen-bond donors [1], 860789-23-7 occupies a distinct physicochemical space. It can serve as a reference compound for calibrating in-silico models of permeability, solubility, and metabolic stability within triazolone-focused compound libraries.

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